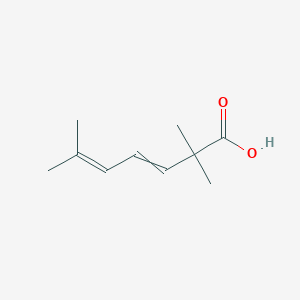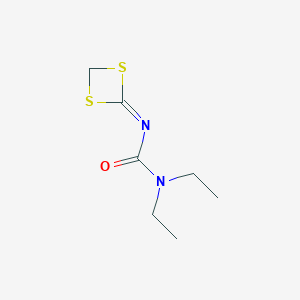![molecular formula C9H18Br2N2O2 B14620074 1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide CAS No. 58895-89-9](/img/structure/B14620074.png)
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis as a catalyst and reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
化学反应分析
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include quaternary ammonium salts, piperazine derivatives, and other heterocyclic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学研究应用
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide involves its strong nucleophilic properties, which allow it to readily participate in nucleophilic substitution reactions. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can activate these centers through nucleophilic attack .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic properties but without the quaternary ammonium structure.
Quinuclidine: Another bicyclic amine with strong nucleophilic properties, but with a different ring structure.
Triethylenediamine (TEDA): Similar in structure to DABCO, used as a catalyst in polymerization reactions.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring strong nucleophiles and stable intermediates.
属性
CAS 编号 |
58895-89-9 |
|---|---|
分子式 |
C9H18Br2N2O2 |
分子量 |
346.06 g/mol |
IUPAC 名称 |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-2-carboxylic acid;dibromide |
InChI |
InChI=1S/C9H17N2O2.2BrH/c1-10-3-5-11(2,6-4-10)8(7-10)9(12)13;;/h8H,3-7H2,1-2H3;2*1H/q+1;;/p-1 |
InChI 键 |
NXVVYVLQAZLZBT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CC[N+](CC1)(C(C2)C(=O)O)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)

![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)


![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
